2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H22FN3O2 and its molecular weight is 391.446. The purity is usually 95%.
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Biological Activity
2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazinopyrazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in cancer research.
- Molecular Formula : C23H22FN3O2
- Molecular Weight : 391.446 g/mol
- CAS Number : 1359483-46-7
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties. Its structure includes a butoxyphenyl group and a fluorobenzyl substituent that may influence its biological activity.
Synthesis
The synthesis of this compound involves condensation reactions and cyclization methods typical for pyrazinopyrazole derivatives. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized through established organic chemistry techniques.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay indicates that these compounds can exhibit stronger cytotoxicity than conventional chemotherapeutics like cisplatin .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
Compound 2a | MDA-MB-231 | 0.5 | Suppresses NF-κB and promotes p53 activation |
This compound | TBD | TBD |
The anticancer activity of pyrazolo derivatives often involves the induction of apoptosis through the activation of caspases (caspase-3, -8, -9) and modulation of key signaling pathways such as NF-κB and p53. These pathways are crucial for regulating cell survival and apoptosis in cancer cells.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-2-3-13-29-20-9-7-18(8-10-20)21-15-22-23(28)26(11-12-27(22)25-21)16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODREPJBPUCTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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